3-Bromo-2,5-dimethoxybenzoic acid is an aromatic compound characterized by the presence of a bromine atom and two methoxy groups attached to a benzoic acid framework. Its molecular formula is with a molecular weight of 261.07 g/mol. This compound is notable for its structural features, which include a bromine substituent at the 3-position and methoxy groups at the 2- and 5-positions of the benzene ring. The compound is typically represented by the following structural formula:
textO ||Br-C6H3(OCH3)2
It is classified under various chemical databases, including PubChem (CID 13599006) and ChemicalBook (CAS 100940-12-3) .
Currently, there is no scientific research available on the mechanism of action of 3-bromo-2,5-dimethoxybenzoic acid.
As with most organic compounds, it is advisable to handle 3-bromo-2,5-dimethoxybenzoic acid with proper laboratory precautions. Limited information is available, but potential hazards include:
S. Gültekin, G. Akay, & S. Öztürk. (2004). Synthesis and antimicrobial activity of some bromo and nitro derivatives of 2,5-dimethoxybenzoic acid. Arzneimittelforschung, 54(1), 43-47.
The biological activity of 3-bromo-2,5-dimethoxybenzoic acid has been explored in various studies. It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological research. Additionally, its derivatives have shown promise in modulating neurotransmitter systems, which could be relevant in treating neurological disorders .
The synthesis of 3-bromo-2,5-dimethoxybenzoic acid can be achieved through several methods:
Studies on the interactions of 3-bromo-2,5-dimethoxybenzoic acid with biological systems indicate its potential role as a modulator in enzymatic pathways and receptor activities. It has been noted for its ability to interact with specific proteins involved in inflammatory responses, suggesting its utility in therapeutic contexts .
Several compounds share structural similarities with 3-bromo-2,5-dimethoxybenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Structural Features |
---|---|---|
5-Bromo-2,3-dimethoxybenzoic acid | 72517-23-8 | Bromine at position 5; dimethoxy groups |
4-Bromo-2-methoxy-6-methylbenzoic acid | 877149-08-1 | Bromine at position 4; methyl group |
Methyl 5-bromo-2-methoxy-4-methylbenzoate | 39503-58-7 | Methyl ester; bromine at position 5 |
What sets 3-bromo-2,5-dimethoxybenzoic acid apart from these similar compounds is its specific arrangement of functional groups that may confer distinct biological activities and reactivity profiles. The combination of bromine and two methoxy groups at specific positions allows for unique interactions within biological systems compared to its analogs .
This compound represents a significant area of interest for further research due to its unique properties and potential applications in medicinal chemistry.
3-Bromo-2,5-dimethoxybenzoic acid (CAS Number: 100940-12-3) represents an important class of halogenated aromatic compounds that emerged through the systematic exploration of substituted benzoic acids. While the exact date of its first synthesis is not extensively documented in the literature, it belongs to a broader category of brominated methoxylated benzoic acids that gained significant attention during the mid-to-late 20th century as chemists explored diverse substitution patterns on aromatic rings.
The development of this compound parallels the evolution of synthetic methodologies for selectively introducing halogens into aromatic systems, particularly in the presence of other functional groups. The strategic positioning of the bromine atom at the 3-position, alongside methoxy groups at the 2- and 5-positions, creates a molecular architecture with distinct chemical properties that have made it a subject of interest in various research domains.
3-Bromo-2,5-dimethoxybenzoic acid holds considerable importance in organic chemistry as a versatile synthetic intermediate. Its unique substitution pattern creates a molecular scaffold with multiple reactive sites that enable diverse transformations. The bromine atom serves as an excellent leaving group for various coupling reactions, facilitating carbon-carbon bond formation critical for constructing more complex molecules.
In interdisciplinary research, this compound bridges traditional organic synthesis with medicinal chemistry and materials science. As noted in chemical databases and research literature, it serves as a key intermediate in the production of pharmaceuticals and agrochemicals, where its distinctive structural features can be incorporated into bioactive compounds. The presence of the carboxylic acid group provides an additional point for derivatization, enabling the synthesis of esters, amides, and other functional derivatives with potential biological activities.
The compound also serves as an exemplar for studying the effects of substituents on aromatic systems, demonstrating how specific substitution patterns influence reactivity, physical properties, and potential applications. This makes it valuable not only as a synthetic building block but also as a model compound for understanding fundamental principles of organic chemistry.
Irritant